3-Fluoro-3-methylindolin-2-one

Configurational stability Racemization kinetics Chiral building blocks

Oxindole-based asymmetric synthesis often fails due to racemization of C3-substituted intermediates, compromising enantiopurity. 3-Fluoro-3-methylindolin-2-one solves this with a quaternary C3 stereocenter featuring both F and CH3 groups. - **2.5-fold longer half-life** under basic conditions vs 3-methyl analog - Enables Pd-catalyzed α-arylation & organocatalytic conjugate addition - Single-step synthesis from skatole (71% yield) using Selectfluor - Direct C-F isostere for metabolically unstable 3-hydroxyoxindoles

Molecular Formula C9H8FNO
Molecular Weight 165.16 g/mol
Cat. No. B11918476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-3-methylindolin-2-one
Molecular FormulaC9H8FNO
Molecular Weight165.16 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2NC1=O)F
InChIInChI=1S/C9H8FNO/c1-9(10)6-4-2-3-5-7(6)11-8(9)12/h2-5H,1H3,(H,11,12)
InChIKeyUTTBEBFLXOQWDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-3-methylindolin-2-one: Structural Identity and Procurement Specifications


3-Fluoro-3-methylindolin-2-one (3-fluoro-3-methyloxindole) is a 3,3-disubstituted oxindole bearing a quaternary C3 stereocenter substituted with both a fluorine atom and a methyl group . This scaffold is a chiral fluorinated building block frequently employed in asymmetric synthesis and medicinal chemistry programs . Its molecular formula is C9H8FNO (MW 165.16), and it is commercially available with purities typically ≥95% . The simultaneous presence of the C–F bond and the C3-methyl group creates a stereogenic center that is absent in simpler oxindole analogs, directly influencing configurational stability and downstream reactivity profiles .

Why Generic Oxindole Analogs Cannot Replace 3-Fluoro-3-methylindolin-2-one


Oxindole analogs with only a single C3 substituent (e.g., 3-methylindolin-2-one or 3-fluoroindolin-2-one) lack the quaternary stereocenter that defines the configurational stability and steric environment of 3-fluoro-3-methylindolin-2-one . The presence of fluorine at the chiral center directly increases resistance to racemization relative to the non-fluorinated 3-methyl analog, as demonstrated by a 2.5-fold increase in half-life under base-catalyzed conditions . Generic substitution with a non-fluorinated analog therefore risks loss of stereochemical integrity during synthesis or storage, while replacement with a 3-fluoro analog lacking the methyl group alters the steric and electronic landscape at the reaction center, which has been shown to completely shut down certain catalytic protocols such as squaramide-catalyzed alkylation . These differences are not incremental; they represent binary (reaction on/off) or kinetically decisive (half-life ratio >2) outcomes that directly affect synthetic feasibility and product quality.

Quantitative Differentiation Against Key Oxindole Analogs


Configurational Stability Enhancement by Fluorine Substitution

Under base-catalyzed racemization conditions (0.1 equiv DBU, hexanes/IPA, room temperature), the 3-fluorooxindole core (compound 2) exhibited a racemization half-life (t1/2) of 82.5 minutes, compared to only 33.0 minutes for the corresponding 3-methyloxindole analog (compound 5) . This represents a 2.5-fold increase in configurational stability conferred solely by the replacement of the C3-methyl group with fluorine at the enolizable chiral center . The racemization followed reversible first-order kinetics, and the rate constant (krac) decreased from 3.5 × 10⁻⁴ s⁻¹ (methyl analog) to 1.4 × 10⁻⁴ s⁻¹ (fluoro analog) . This class-level inference is directly applicable to 3-fluoro-3-methylindolin-2-one, which retains the fluorine atom at the chiral center that is responsible for the observed stability enhancement.

Configurational stability Racemization kinetics Chiral building blocks

Synthetic Accessibility via Electrophilic Fluorination

Optimized treatment of 3-methylindole (skatole, 6a) with Selectfluor (3.0 equiv) in a 1:1 acetonitrile/water solvent system at room temperature furnished 3-fluoro-3-methyloxindole (2a, i.e., 3-fluoro-3-methylindolin-2-one) in 71% isolated yield . By contrast, the non-fluorinated 3-methyloxindole (7a) was obtained only as a minor side product under these conditions . Lower yields of 2a were observed with other solvent systems: acetonitrile/water (4:1) gave 45% yield, and addition of trifluoroethanol reduced the yield to 29% . This method provides a direct, one-step entry to the target compound from a commercially available indole precursor, with the fluorinated product strongly favored over the non-fluorinated alternative.

Electrophilic fluorination Selectfluor Oxindole synthesis

Reactivity Switch in Squaramide-Catalyzed Alkylation

In squaramide-catalyzed alkylation protocols, replacement of the C3-aryl substituent in oxindoles by fluorine results in a binary reactivity switch: the squaramide protocol fails to deliver any product when 3-fluorooxindoles are employed, in striking contrast to the non-fluorinated aryl analogs that react productively . This observation demonstrates that 3-fluorooxindoles—including 3-fluoro-3-methylindolin-2-one by class-level inference—possess fundamentally different nucleophilic reactivity at the C3 position, necessitating the development of dedicated catalytic methods for their functionalization. The finding confirms that the fluorinated scaffold cannot be treated as a simple structural mimic of its non-fluorinated congeners in catalytic asymmetric synthesis.

Organocatalysis Squaramide Fluorine effect

Isosteric Mimicry of Hydroxyoxindole Metabolites

3-Fluorooxindoles, including 3-fluoro-3-methyloxindole, are sterically similar to both the corresponding non-fluorinated oxindoles and 3-hydroxyoxindoles . The van der Waals radius of fluorine (1.47 Å) closely approximates that of oxygen (1.52 Å), making the C–F unit a potential isosteric replacement for the C–OH group found in 3-hydroxyoxindole metabolites . This dual steric mimicry, combined with the absence of the labile hydroxyl proton, positions 3-fluoro-3-methylindolin-2-one as a chemically stable probe for investigating enzymatic mechanisms of indole biosynthesis and metabolism, where 3-hydroxyoxindoles would be prone to further oxidation or elimination.

Isosteric replacement Enzymatic probe Indole metabolism

Key Application Scenarios for 3-Fluoro-3-methylindolin-2-one


Asymmetric Synthesis of Quaternary Stereocenters

In medicinal chemistry programs requiring enantiopure building blocks with a C3 quaternary stereocenter, 3-fluoro-3-methylindolin-2-one serves as a precursor for catalytic asymmetric allylic alkylation. The 2.5-fold enhanced configurational stability relative to non-fluorinated analogs ensures that the stereochemical integrity is maintained during reaction setup and workup, reducing racemization losses. The compound has been demonstrated to participate in Pd-catalyzed enantioselective α-arylation and organocatalytic conjugate addition reactions specifically developed for fluorooxindole substrates .

Metabolically Stable Isosteres for Drug Discovery

When a drug discovery program identifies a 3-hydroxyoxindole scaffold with promising activity but poor metabolic stability due to secondary alcohol oxidation, 3-fluoro-3-methylindolin-2-one offers a direct C–F isosteric replacement. The near-identical steric profile (fluorine van der Waals radius 1.47 Å vs. oxygen 1.52 Å) preserves target binding, while the C–F bond eliminates the oxidative metabolic liability . This approach has been validated in the design of inhibitors targeting indole-metabolizing enzymes, where the fluoro analog functions as a non-oxidizable probe .

Enzymatic Mechanism Probes for Indole Metabolism

In chemical biology laboratories studying tryptophan metabolism or indole alkaloid biosynthesis, 3-fluoro-3-methylindolin-2-one can be deployed as a stable surrogate for transient 3-hydroxyoxindole intermediates. The compound is accessible in a single step from 3-methylindole (skatole) in 71% isolated yield using Selectfluor , enabling rapid, on-demand synthesis. Its resistance to further enzymatic oxidation while maintaining steric recognition by indole-processing enzymes makes it suitable for crystallographic trapping or competition experiments .

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